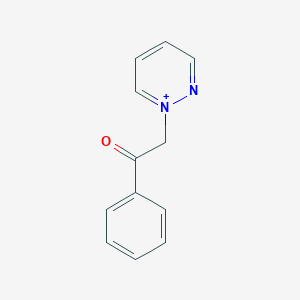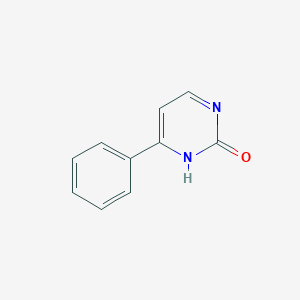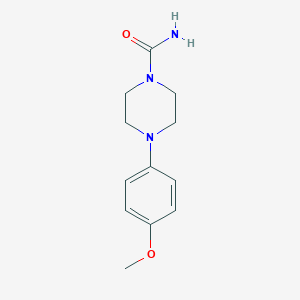
4-(4-Methoxyphenyl)piperazine-1-carboxamide
Overview
Description
“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is an organic compound with the molecular formula C12H17N3O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, including “4-(4-Methoxyphenyl)piperazine-1-carboxamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenyl)piperazine-1-carboxamide” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) . The molecular weight is 235.29 .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is a solid at room temperature . It has a molecular weight of 235.29 .Scientific Research Applications
PET Radioligands for Imaging Dopamine D3 Receptors
4-(4-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives, including [(11)C]BP897, showed high radiochemical yields and specific activity, suggesting their usefulness in PET imaging for studying dopamine-related disorders (Gao, Wang, Hutchins, & Zheng, 2008).
Development of Serotonin Antagonists
These compounds have been investigated for their potential as serotonin antagonists. Studies have shown that modifications to the 4-(4-Methoxyphenyl)piperazine-1-carboxamide structure can lead to improved selectivity and affinity for serotonin receptors, suggesting their application in mood disorders and other neurological conditions (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
Derivatives of 4-(4-Methoxyphenyl)piperazine-1-carboxamide have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant COX-2 inhibitory activity, suggesting their potential as novel treatments for pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
TRPV1 Antagonist for Chronic Pain
Research on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound related to 4-(4-Methoxyphenyl)piperazine-1-carboxamide, shows potential as a TRPV1 antagonist for treating chronic pain, albeit with a need for improved pharmacological profiles (Nie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCVVIZOOFKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357354 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)piperazine-1-carboxamide | |
CAS RN |
89026-59-5 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



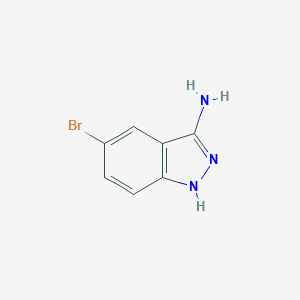
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
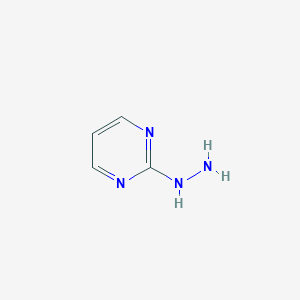
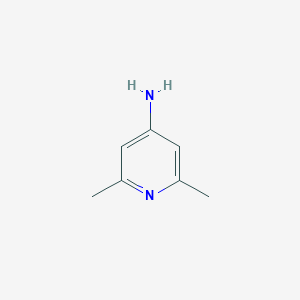
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
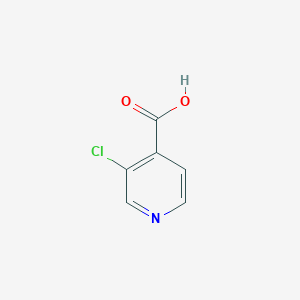
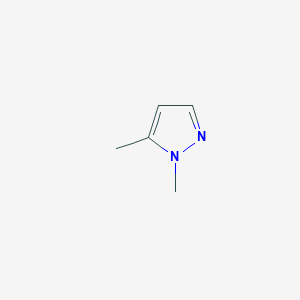
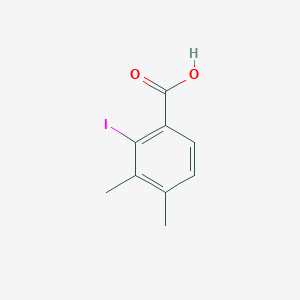
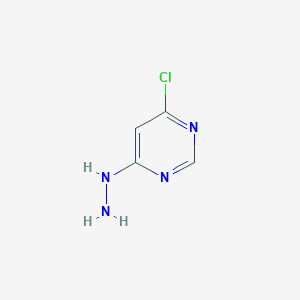
![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)
